
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is a synthetic organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a hexahydro-1-azepinyl group attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane typically involves the reaction of cyanuric chloride with hexahydro-1-azepine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous acids/bases, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane involves its interaction with specific molecular targets. The chlorine atoms and the hexahydro-1-azepinyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6-(morpholinyl)-s-triazine
- 2,4-Dichloro-6-(piperidinyl)-s-triazine
- 2,4-Dichloro-6-(pyrrolidinyl)-s-triazine
Uniqueness
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is unique due to the presence of the hexahydro-1-azepinyl group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be attributed to the size and flexibility of the hexahydro-1-azepinyl group, affecting the compound’s reactivity and interaction with molecular targets.
Propiedades
Número CAS |
98185-17-2 |
|---|---|
Fórmula molecular |
C9H12Cl2N4 |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane |
InChI |
InChI=1S/C9H12Cl2N4/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2 |
Clave InChI |
ILCNAEYNPUDNHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8717824.png)
![Ethyl [(chlorocarbonyl)sulfanyl]acetate](/img/structure/B8717832.png)
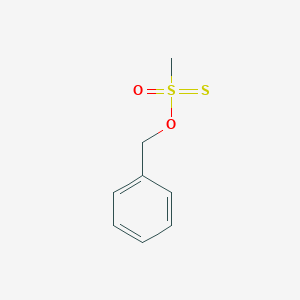
![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)
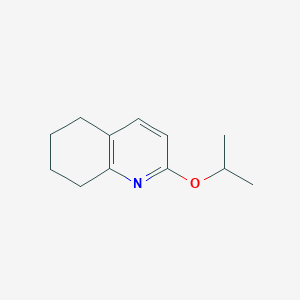


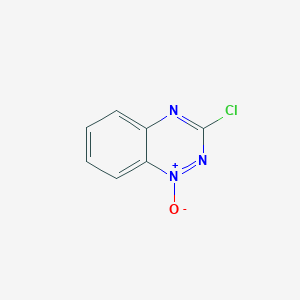

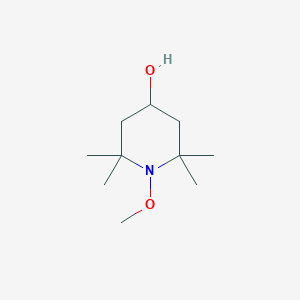
![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)

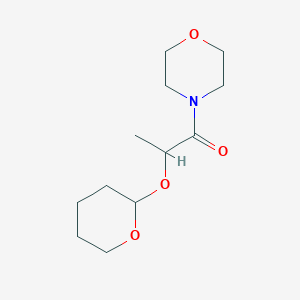
![2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)
